

Biological functions of the urotensin-II system

Author: BenchChem Technical Support Team. Date: December 2025

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An In-Depth Technical Guide to the Biological Functions of the Urotensin-II System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urotensin-II (U-II), a cyclic peptide first isolated from teleost fish, has been identified as the endogenous ligand for the G protein-coupled receptor 14 (GPR14), now known as the urotensin receptor (UT).[1][2] Human U-II is an 11-amino acid peptide and is recognized as the most potent endogenous vasoconstrictor discovered to date, with a potency in some vascular beds reportedly greater than that of endothelin-1.[2][3][4][5] The U-II system, which includes U-II, the U-II-related peptide (URP), and the UT receptor, is widely expressed throughout the cardiovascular, renal, central nervous, pulmonary, and metabolic systems.[2][6] Elevated plasma levels of U-II and increased expression of its receptor are associated with numerous pathological conditions, including hypertension, heart failure, atherosclerosis, diabetes, and renal failure.[2][4] This guide provides a comprehensive overview of the U-II system's signaling pathways, its diverse biological functions, key quantitative data, and detailed experimental methodologies, highlighting its significance as a promising therapeutic target.

The Urotensin-II System: Peptides and Receptor

The urotensin-II system comprises two known endogenous peptide ligands and a single receptor.

 Urotensin-II (U-II): The primary ligand, a cyclic peptide whose structure is highly conserved across species.[2] The human form (hU-II) is an 11-amino acid peptide (H-Glu-Thr-Pro-Asp-



cyclo[Cys-Phe-Trp-Lys-Tyr-Cys]-Val-OH) generated by proteolytic cleavage from a larger precursor.[4][7][8] The biological activity resides in the cyclic hexapeptide core (-Cys-Phe-Trp-Lys-Tyr-Cys-), which is connected by a disulfide bond.[9][10]

- Urotensin-II-Related Peptide (URP): A second endogenous ligand found in various tissues, often at lower concentrations than U-II, with the exception of reproductive tissues where its levels are higher.[6][11]
- Urotensin Receptor (UT): A Class A G protein-coupled receptor (GPCR), formerly known as GPR14.[2][11] It is a 386-amino acid protein that, upon binding U-II or URP, couples primarily to Gαq/11 proteins to initiate downstream signaling cascades.[10][11]

The distribution of U-II and its receptor is extensive. In humans, UT receptor mRNA is expressed in cardiovascular and renal tissues, while U-II mRNA is found at high levels in the kidney and right atrium.[1] The receptor is also present in cardiac myocytes, vascular smooth muscle cells, endothelial cells, the spinal cord, and various regions of the central nervous system.[9][11]

Signaling Pathways of the Urotensin-II System

Activation of the UT receptor by U-II initiates a cascade of intracellular signaling events, primarily through the G α q/11 pathway.[10][11] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[11]

Beyond this canonical pathway, U-II signaling involves several other critical effectors that contribute to its diverse biological actions:

- RhoA/Rho-kinase (ROCK): This pathway is crucial for U-II-induced vasoconstriction and vascular smooth muscle cell (VSMC) proliferation.[1][12]
- Mitogen-Activated Protein Kinases (MAPKs): U-II activates multiple MAPK pathways, including ERK1/2, p38, and JNK, which are involved in cell proliferation, hypertrophy, and inflammation.[1][13] For instance, U-II promotes hypertrophy in cardiomyocytes via ERK1/2 and p38 signaling.[1]

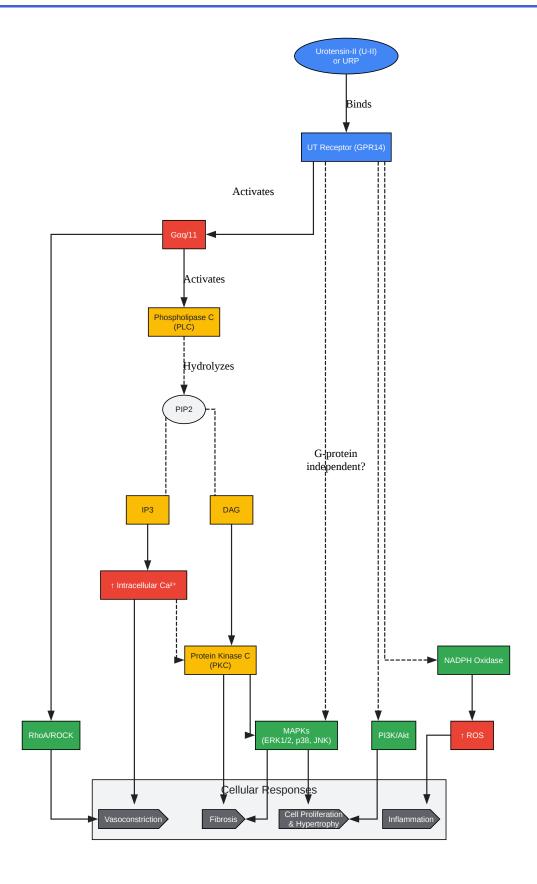
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- PI3K/Akt Pathway: This pathway is also implicated in U-II-mediated cell growth and survival. [1][13]
- NADPH Oxidase: U-II is a novel activator of NADPH oxidase in human pulmonary artery smooth muscle cells, leading to the production of reactive oxygen species (ROS) that can act as second messengers in signaling pathways.[1][2]





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Caption: Urotensin-II receptor signaling cascade.



Biological Functions and Pathophysiological Roles

The U-II system is implicated in a wide array of physiological processes and disease states.

Cardiovascular System

U-II's effects on the cardiovascular system are complex and can be species- and vessel-dependent.[1][4]

- Vasoconstriction: U-II is a potent vasoconstrictor in isolated large arteries from humans, non-human primates, pigs, dogs, and rabbits.[1] In humans in vivo, intra-arterial infusion of U-II causes a potent, dose-dependent reduction in forearm blood flow, confirming its vasoconstrictor action.[14] This effect is primarily endothelium-independent and mediated through the direct action on vascular smooth muscle cells.[4]
- Vasodilation: Paradoxically, U-II can also induce endothelium-dependent vasodilation in some vascular beds, such as rat small arteries.[9][15]
- Cardiac Effects: U-II exerts direct effects on the heart. It can induce positive inotropic effects in human and rat myocardium.[7] However, it has also been linked to negative inotropic effects and cardiac dysfunction, particularly in in vivo studies in monkeys where it caused a dramatic decrease in blood pressure and circulatory collapse.[1] The U-II system is upregulated in conditions like myocardial infarction and heart failure, where it is thought to contribute to cardiac remodeling, fibrosis, and cardiomyocyte hypertrophy.[1][2][7]

Renal System

The kidney is a major site of both U-II production and action.[1][16]

- Renal Hemodynamics: The effects of U-II on renal function are conflicting. Some studies in
 rats show that exogenous U-II can increase the glomerular filtration rate (GFR) and promote
 water and sodium excretion, while others report a reduction in these variables.[16] However,
 the use of a UT receptor antagonist (urantide) increased GFR, diuresis, and natriuresis,
 suggesting a tonic, restrictive influence of endogenous U-II on renal function.[16]
- Pathophysiology: The U-II system is strongly implicated in chronic kidney disease (CKD).[6]
 [17] Plasma U-II levels are elevated in patients with renal failure.[4] In animal models, UT



receptor antagonists like palosuran have been shown to mitigate the decline in GFR and renal blood flow in diabetic rats, suggesting a role for U-II in the progression of diabetic nephropathy.[6][9]

Central Nervous System (CNS)

Both U-II and its receptor are expressed throughout the CNS, including the spinal cord and various brain regions, indicating important central roles.[11][18]

- Cardiovascular Control: Central administration of U-II can elicit powerful cardiovascular responses.[18] Microinjection into specific brain nuclei in rats produces distinct effects: depressor and bradycardiac responses in the A1 medullary area, but pressor and tachycardic responses in the paraventricular and arcuate nuclei.[19]
- Neurotransmitter Release: U-II evokes the release of several "wakefulness-promoting" neurotransmitters from rat cerebrocortical slices, including norepinephrine, dopamine, serotonin, and histamine, suggesting a role in regulating the sleep-wake cycle.[20]
- Cerebral Blood Flow: In rats, intracerebroventricular administration of U-II induces a significant and long-lasting increase in cerebral blood flow.[21] However, in the context of cerebral ischemia, U-II treatment exacerbated brain damage.[21]

Metabolic System

The U-II system is increasingly recognized as a key player in metabolic regulation and diseases like metabolic syndrome and type 2 diabetes.[3][15]

- Insulin Secretion: U-II can directly inhibit glucose-induced insulin secretion from pancreatic β-cells.[2][10]
- Insulin Resistance: Elevated U-II levels are associated with insulin resistance.[15] Genetic knockout of the U-II gene in mice leads to reduced serum glucose and insulin and improved glucose tolerance.[22]
- Inflammation: U-II participates in a positive feedback loop with inflammatory cytokines, where each stimulates the expression of the other.[3][22] This chronic inflammation is a key factor in the development of insulin resistance and atherosclerosis.[3]



Oncology

The U-II/UT system has been implicated in the growth and progression of several cancers.[4] [23]

- Cell Proliferation and Invasion: The U-II/UT axis regulates cell growth, motility, and invasion in various cancer cell lines, including colon, bladder, prostate, breast, and glioblastoma.
 [23]
- Overexpression in Tumors: The UT receptor is overexpressed in multiple human tumors. For example, UTR mRNA expression is increased eightfold in colon cancer compared to normal tissue.[25] In hepatocellular carcinoma, both U-II and UT mRNA levels are significantly elevated, and increased U-II expression is associated with a poor prognosis.[26]
- Angiogenesis: U-II acts as a pro-angiogenic factor, stimulating endothelial tube formation and the recruitment of pro-angiogenic cells, which is critical for tumor growth.[24][26]

Quantitative Data Summary

The following tables summarize key quantitative data related to the U-II system's function and expression.

Table 1: Potency of Urotensin-II in Neurotransmitter Release (Data extracted from experiments on rat cerebrocortical slices)[20]

Neurotransmitter	pEC₅₀ (Mean ± SEM)	Emax (% of Basal, Mean ± SEM)
Norepinephrine	8.78 ± 0.17	138 ± 2%
Dopamine	Similar to Norepinephrine	Not specified
Serotonin	Similar to Norepinephrine	Not specified
Histamine	Similar to Norepinephrine	Not specified
Glutamate	Low potency (>100 nM)	Did not saturate

Table 2: Physiological Effects of Urotensin-II Administration



Species/Mo del	Administrat ion Route	Dose	Effect	Magnitude of Change	Reference
Healthy Humans	Intra-arterial (brachial)	0.1–300 pmol/min	Vasoconstricti on	Dose- dependent reduction in forearm blood flow	[14]
Anesthetized Rats	Intracerebrov entricular	10 nmol	Increased Cerebral Blood Flow	+61% at 1 hour	[21]
Anesthetized Rats	Intracerebrov entricular (post- ischemia)	10 nmol	Increased Infarction Volume	+40%	[21]
Cynomolgus Monkeys	Intravenous (bolus)	0.03 - 0.3 nmol/kg	Decreased Blood Pressure, Circulatory Collapse	Dose- dependent cardiovascula r dysfunction	[1]

Table 3: U-II/UT Expression in Pathological Conditions



Condition	Tissue	Analyte	Method	Fold/Percen t Change vs. Control	Reference
Colon Cancer	Human Colon Tissue	UTR mRNA	Not specified	~8-fold increase	[25]
Colon Adenocarcino ma	Human Colon Tissue	UTR Protein	Immunohisto chemistry	65-90% of cells positive (vs. 5-30% in normal)	[25]
Hepatocellula r Carcinoma	Human Liver Tissue	U-II mRNA	RT-qPCR	~6-fold increase	[26]
Hepatocellula r Carcinoma	Human Liver Tissue	UT mRNA	RT-qPCR	~10-fold increase	[26]

Detailed Experimental Protocols

This section outlines methodologies for key experiments used to characterize the U-II system.

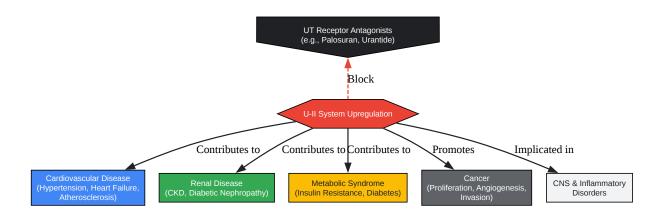
Protocol: In Vivo Forearm Blood Flow Measurement

(Based on methodology described for human studies)[14]

- Subject Preparation: Healthy volunteers are studied in a supine position in a temperaturecontrolled room.
- Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm for drug infusion.
- Blood Flow Measurement: Forearm blood flow (FBF) is measured using venous occlusion plethysmography with a mercury-in-silastic strain gauge placed around the forearm.
- Infusion Protocol: A baseline FBF is established. U-II is then infused intra-arterially at escalating doses (e.g., 0.1 to 300 pmol/min). FBF is measured continuously. The contralateral arm serves as a time-matched control.



 Data Analysis: Changes in FBF are calculated as a percentage change from the baseline measurement before the infusion started.



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- To cite this document: BenchChem. [Biological functions of the urotensin-II system].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612400#biological-functions-of-the-urotensin-ii-system]

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